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4-[(4-ethoxybenzyl)amino]phenol

Cat. No.: B5754409
M. Wt: 243.30 g/mol
InChI Key: NRBTWJFYCBMZTE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenolic Amine Scaffolds in Drug Discovery

The journey of phenolic amine scaffolds in drug discovery is rich and varied. Historically, simple phenols and amines were recognized for their antiseptic and physiological properties. The combination of these two functional groups into a single molecule, the phenolic amine, gave rise to compounds with a broad spectrum of biological activities. Early examples include naturally occurring alkaloids and synthetic dyes that were later found to possess therapeutic properties. Over the decades, medicinal chemists have systematically modified the basic phenolic amine structure to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of various substituents on both the phenyl ring and the nitrogen atom has led to the development of numerous drugs, including analgesics, antimicrobials, and anticancer agents. The N-benzyl group, in particular, is a common structural motif in medicinal chemistry, often utilized to modulate a compound's interaction with biological targets and its metabolic stability. sigmaaldrich.com

Significance of 4-Aminophenol (B1666318) Derivatives as Precursor Compounds in Synthetic Organic Chemistry

4-Aminophenol is a crucial building block in the chemical industry, valued for its bifunctionality—possessing both a nucleophilic amino group and a phenolic hydroxyl group. wikipedia.orgnih.gov This allows for a wide range of chemical transformations, making it a versatile precursor in the synthesis of a multitude of more complex molecules. sigmaaldrich.commerckmillipore.com Most notably, it is the final intermediate in the industrial production of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). wikipedia.orgsielc.com Beyond pharmaceuticals, 4-aminophenol derivatives are integral to the manufacturing of azo dyes, sulfur dyes, and as photographic developers. epo.org The reactivity of the amino group allows for the straightforward introduction of substituents, such as the benzyl (B1604629) group in the case of the target compound of this article, leading to a vast library of N-substituted 4-aminophenol derivatives with potential for diverse applications.

Rationale for Investigating 4-[(4-Ethoxybenzyl)amino]phenol as a Research Target

The investigation into this compound is driven by the established biological significance of its constituent parts. The 4-aminophenol core is a known pharmacophore, and the introduction of an N-benzyl group is a common strategy in drug design to explore and optimize interactions with biological targets. sigmaaldrich.com The ethoxy group on the benzyl substituent can influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific enzymes or receptors. ontosight.ai Derivatives of 4-aminophenol have been shown to exhibit a range of biological activities, including antimicrobial and antioxidant effects. The structural similarity of this compound to other biologically active N-benzyl-p-aminophenol analogs suggests its potential for similar or novel therapeutic applications, making it a compelling target for synthesis and biological evaluation.

Synthesis and Characterization

The synthesis of this compound would typically proceed through a two-step process involving the formation of a Schiff base followed by its reduction.

The initial step is the condensation reaction between 4-aminophenol and 4-ethoxybenzaldehyde (B43997). This reaction forms an imine, specifically 4-[(E)-((4-ethoxyphenyl)imino)methyl]phenol. The subsequent step involves the selective reduction of the imine double bond to yield the final secondary amine product, this compound. A common and effective method for this transformation is reductive amination.

While specific experimental data for this compound is not widely available in the public domain, the properties of its starting materials and a closely related compound are well-documented.

Table 1: Physicochemical Properties of Starting Materials

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
4-AminophenolC₆H₇NO109.13White to light brown crystalline powder123-30-8 sigmaaldrich.com
4-EthoxybenzaldehydeC₉H₁₀O₂150.17Colorless to pale yellow liquid10031-82-0

Table 2: Data for a Structurally Related Compound: N-benzyl-4-ethoxyaniline

PropertyDataReference
Compound Name N-benzyl-4-ethoxyaniline ontosight.ai
Molecular Formula C₁₅H₁₇NO ontosight.ai
CAS Number 72753-31-2 ontosight.ai
Synonyms BENZYL-(4-ETHOXY-PHENYL)-AMINE ontosight.ai
Class Aniline derivative ontosight.ai

This structurally analogous compound, lacking only the phenolic hydroxyl group of the target molecule, provides a basis for understanding the potential chemical space that this compound occupies.

Detailed Research Findings

Direct and extensive research on this compound is limited. However, the body of research on related N-substituted phenolic compounds provides a strong foundation for predicting its potential areas of interest. Studies on various derivatives of 4-aminophenol have revealed significant biological activities. For instance, the synthesis of Schiff bases from 4-aminophenol and various aldehydes has yielded compounds with demonstrated antimicrobial and antidiabetic properties. Furthermore, N-benzyl substitution is a recognized strategy in the development of compounds targeting a range of biological systems. nih.gov The presence of the ethoxy group can further modulate these activities by altering the molecule's steric and electronic profile.

The investigation of this compound would likely involve its synthesis, purification, and structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Following characterization, the compound would be subjected to a battery of biological assays to screen for activities such as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B5754409 4-[(4-ethoxybenzyl)amino]phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethoxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15-9-3-12(4-10-15)11-16-13-5-7-14(17)8-6-13/h3-10,16-17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBTWJFYCBMZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Ethoxybenzyl Amino Phenol

Approaches to the Synthesis of 4-[(4-Ethoxybenzyl)amino]phenol

The creation of the titular compound can be broadly categorized into three main strategies: reductive amination, N-alkylation, and multi-step conversions from related precursors.

Reductive Amination Pathways

Reductive amination is a prominent and widely utilized method for synthesizing amines. nih.gov This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. pressbooks.publibretexts.org In the context of synthesizing this compound, this would involve the reaction of 4-aminophenol (B1666318) with 4-ethoxybenzaldehyde (B43997).

The general mechanism proceeds through the initial formation of a Schiff base (an imine) from the condensation of the amino group of 4-aminophenol and the carbonyl group of 4-ethoxybenzaldehyde. mdpi.comresearchgate.net This intermediate is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org The latter is often preferred as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde. youtube.com

A typical procedure would involve stirring a mixture of 4-aminophenol and 4-ethoxybenzaldehyde in a suitable solvent, such as methanol (B129727) or ethanol, followed by the portion-wise addition of the reducing agent. researchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

N-Alkylation Strategies

N-alkylation offers another direct route to this compound. This method involves the reaction of 4-aminophenol with a suitable 4-ethoxybenzyl electrophile, such as 4-ethoxybenzyl halide (e.g., bromide or chloride). This is a classic SN2 reaction where the nucleophilic amino group of 4-aminophenol attacks the electrophilic benzylic carbon of the 4-ethoxybenzyl halide, displacing the halide leaving group. pressbooks.pub

A significant challenge in the direct N-alkylation of aminophenols is the potential for competing O-alkylation of the phenolic hydroxyl group, as well as the possibility of dialkylation of the amino group. google.comreddit.com To circumvent this, a protection strategy is often employed. The amino group can be protected, for example, by reaction with benzaldehyde (B42025) to form an imine. The phenolic hydroxyl group is then alkylated, followed by hydrolysis of the imine to regenerate the free amino group, now with the desired alkyl group on the nitrogen. researchgate.net However, for selective N-alkylation, the reaction conditions, including the choice of base and solvent, are crucial.

Multi-Step Conversions from Related Precursors

The synthesis of this compound can also be approached through multi-step sequences starting from more readily available precursors. One such strategy could involve the initial synthesis of 4-aminophenol itself, which is commonly produced by the reduction of 4-nitrophenol. chemicalbook.comdigitellinc.com The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or reduction with metals like iron or tin in acidic media. libretexts.org

Another multi-step approach could begin with the synthesis of 4-chloro-2-aminophenol, which can be produced via a nitration-catalytic reduction reaction sequence. google.com Subsequent etherification of the phenolic hydroxyl group and nucleophilic substitution of the chloro group could potentially lead to the target molecule, although this would be a more complex and less direct route. The synthesis can also start from hydroquinone, which can be aminated to form 4-aminophenol. digitellinc.com

Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Confirmation

To ensure the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR are vital for confirming the formation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide key information about the different types of protons and their connectivity in the molecule. For instance, the spectrum of the starting material, 4-aminophenol, shows characteristic signals for the aromatic protons and the amino and hydroxyl protons. rsc.orgchemicalbook.com The introduction of the 4-ethoxybenzyl group would result in new signals corresponding to the ethoxy group (a triplet and a quartet), the benzylic methylene (B1212753) protons (a singlet), and the protons of the second aromatic ring. chemicalbook.com The integration of these signals would confirm the ratio of protons in the final product.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show a distinct set of signals for each unique carbon atom. This would include signals for the two aromatic rings, the benzylic methylene carbon, and the two carbons of the ethoxy group. Comparing the ¹³C NMR spectrum of the product with those of the starting materials (4-aminophenol and 4-ethoxybenzaldehyde or its derivatives) would confirm the formation of the new C-N bond and the presence of all expected carbon environments. mdpi.comrsc.org

Pre Clinical Biological Activity Spectrum of 4 4 Ethoxybenzyl Amino Phenol and Its Analogs

In Vitro Assessment of Biological Activities

Enzyme Inhibition Assays

Other Relevant Enzyme Targets

While comprehensive enzymatic screening data for 4-[(4-ethoxybenzyl)amino]phenol is not extensively available in the public domain, the broader class of 4-aminophenol (B1666318) derivatives has been investigated for inhibitory activity against various enzymes. For instance, certain Schiff base derivatives of 4-aminophenol have demonstrated inhibitory effects on enzymes such as α-amylase and α-glucosidase, suggesting a potential role in metabolic regulation. nih.gov

Furthermore, structural analogs have been explored as inhibitors of specific enzymes implicated in disease. A notable example is the investigation of 4-[(7-chloroquinoline-4-yl)amino]phenol, a chloroquine (B1663885) analog, as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov Molecular docking studies suggested a favorable binding affinity of this analog to the active site of Mpro, highlighting the potential for 4-aminophenol scaffolds to be tailored for specific enzyme inhibition. nih.gov These findings underscore the importance of the substituents on the 4-aminophenol core in determining enzyme specificity and inhibitory potency.

Cellular Activity Studies in Pre-clinical Models

The cellular activity of a compound provides crucial insights into its potential pharmacological effects. Studies on this compound and its analogs have focused on their antiproliferative, antioxidant, and immunomodulatory properties in various cell-based assays.

The antiproliferative activity of 4-aminophenol derivatives has been a significant area of research, with several analogs demonstrating potent growth-inhibitory effects against a range of cancer cell lines. While specific data for this compound is limited, studies on related compounds provide valuable structure-activity relationship insights. For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov One of the most effective compounds in this series exhibited an IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.gov

Phenolic compounds, in general, are recognized for their potential anticancer effects. nih.gov The antiproliferative activity of phenolic fractions from various natural sources has been demonstrated against cell lines like MCF-7, with some fractions showing significant activity at concentrations below 20 μg/mL. nih.gov

Table 1: Antiproliferative Activity of Selected 4-Aminothienopyrimidine Analogs

CompoundCell LineIC50 (µg/mL)
Analog 1 MCF-74.3 ± 0.11
Analog 2 MDA-MB-23118.28

This table presents data for 4-amino-thienopyrimidine analogs as specific data for this compound is not available. Data sourced from nih.gov.

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity. nih.govnih.gov The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.gov

Studies on various prenylated phenol (B47542) derivatives have demonstrated their significant DPPH radical scavenging capabilities. mdpi.comdoaj.org The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The structure of the phenolic compound, including the nature and position of substituents on the aromatic ring, plays a crucial role in its antioxidant potential. nih.govresearchgate.net

Table 2: DPPH Radical Scavenging Activity of Selected Prenylated Phenol Derivatives

CompoundIC50 (µM)
Phenol Derivative A 25.3 ± 1.2
Phenol Derivative B 45.8 ± 2.5
Trolox™ (Standard) 30.1 ± 1.8

This table presents data for prenylated phenol derivatives to illustrate the format, as specific data for this compound is not available. Data sourced from mdpi.com.

Similarly, total flavonoids from Astragalus have been shown to enhance macrophage phagocytic function and serum hemolysin levels in mice, indicating a potentiation of the immune response. nih.gov In vitro, these flavonoids have been observed to modulate the production of cytokines by macrophage cell lines. nih.gov These studies highlight the complex and often dual nature of the immunomodulatory effects of phenolic compounds, which can be either stimulatory or suppressive depending on the specific compound and the biological context. A study on diayangambin, a furofuran lignan, demonstrated both in vitro and in vivo immunosuppressive and anti-inflammatory effects. researchgate.net

Nucleic Acid Interaction Studies (e.g., DNA binding, intercalation)

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Studies on 4-aminophenol derivatives have explored their ability to bind to DNA through various modes, including intercalation and groove binding. nih.govmdpi.com Spectroscopic techniques are commonly employed to investigate these interactions. For example, changes in the absorption spectra of the compound or DNA upon binding can indicate the formation of a complex. nih.govmdpi.com

A study on a series of 4-aminophenol Schiff base derivatives revealed that these compounds can interact with human DNA. nih.gov The observed hyperchromism and bathochromic shifts in the UV-Vis spectra of some of the derivatives upon addition of DNA suggested an intercalative mode of binding. nih.govmdpi.com Such interactions can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes and thereby exerting cytotoxic effects.

In Vivo Pharmacological Evaluation in Relevant Animal Models (Excluding Clinical Human Data)

While in vitro studies provide valuable preliminary data, in vivo evaluation in animal models is essential to understand the pharmacological profile of a compound in a whole-organism setting. For 4-aminophenol derivatives, in vivo studies in rodent models have been conducted to assess their therapeutic potential.

A study on newly synthesized p-aminophenol (PAP) derivatives investigated their analgesic and anti-inflammatory activities in vivo. researchgate.net The hot plate test was used to evaluate the central analgesic effect, while the writhing test assessed the peripheral analgesic activity. The carrageenan-induced rat paw edema model was employed to determine the anti-inflammatory potential. The results indicated that the PAP derivatives exhibited significant analgesic and anti-inflammatory effects. researchgate.net

Efficacy Studies in Disease Models (e.g., Infection models, Metabolic disorder models)

No studies documenting the efficacy of this compound in established preclinical models of infection or metabolic disorders could be identified. The scientific community relies on such studies to ascertain the potential therapeutic effects of a compound. These investigations typically involve administering the compound to animal models of specific diseases and observing its impact on relevant biological markers and clinical outcomes. The absence of such data for this compound means its potential benefits in these or any other disease areas are currently unknown.

Systemic Exposure and Tissue Distribution (Pharmacokinetic Aspects in Pre-clinical Species)

Similarly, there is a notable absence of published research on the pharmacokinetic properties of this compound. Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed throughout the body, metabolized, and excreted (ADME). This information is fundamental to determining the compound's potential for reaching its target tissues in sufficient concentrations to exert a biological effect. Without data on its systemic exposure and tissue distribution in preclinical species, the viability of this compound as a potential therapeutic agent cannot be assessed.

Mechanistic Elucidation of Biological Actions of 4 4 Ethoxybenzyl Amino Phenol

Investigation of Molecular Targets and Binding Interactions

To understand the biological activity of any compound, identifying its direct molecular partners within a biological system is a critical first step. This involves a multi-pronged approach to determine which receptors, enzymes, or other macromolecules the compound interacts with.

Receptor Binding Studies

Receptor binding assays are fundamental in determining whether a compound can interact with specific cellular receptors. These studies would involve incubating 4-[(4-ethoxybenzyl)amino]phenol with a panel of known receptors and measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor. The results of such studies would typically be presented in a table format, indicating the binding affinity (often as a Ki or IC50 value) for each receptor tested.

Table 1: Hypothetical Receptor Binding Profile for this compound

Receptor TargetBinding Affinity (Ki, nM)
Estrogen Receptor αData not available
Estrogen Receptor βData not available
Androgen ReceptorData not available
Progesterone ReceptorData not available
Opioid Receptors (μ, δ, κ)Data not available
Adrenergic Receptors (α, β)Data not available
Dopamine Receptors (D1-D5)Data not available
Serotonin Receptors (various)Data not available
This table is for illustrative purposes only. No actual data is available.

Enzyme Active Site Interactions

Many therapeutic and biological effects of chemical compounds are mediated through the inhibition or activation of enzymes. To investigate this for this compound, a series of enzyme inhibition assays would be conducted. These experiments would measure the effect of the compound on the activity of various enzymes, with a focus on those relevant to known biological effects of similar compounds.

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetInhibition (IC50, µM)
Cyclooxygenase-1 (COX-1)Data not available
Cyclooxygenase-2 (COX-2)Data not available
Lipoxygenases (e.g., 5-LOX)Data not available
Monoamine Oxidase A (MAO-A)Data not available
Monoamine Oxidase B (MAO-B)Data not available
Acetylcholinesterase (AChE)Data not available
Butyrylcholinesterase (BChE)Data not available
This table is for illustrative purposes only. No actual data is available.

Macromolecular Interactions (e.g., DNA, RNA, Proteins)

Beyond specific receptors and enzymes, a compound's biological effects can be mediated by its interactions with other essential macromolecules. Techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be employed to study the binding of this compound to DNA, RNA, or various proteins. Such studies would reveal if the compound can, for example, intercalate into DNA, bind to specific RNA structures, or allosterically modulate protein function. To date, no such studies have been published for this specific compound.

Cellular Pathway Modulation

Understanding which cellular signaling pathways and gene expression programs are altered by a compound provides a broader picture of its biological impact.

Signal Transduction Pathway Analysis

Once a molecular target is identified, the next step is to investigate the downstream consequences of this interaction on intracellular signaling pathways. This is often done using cell-based assays that measure the levels of key signaling molecules, such as second messengers (e.g., cAMP, Ca2+) or the phosphorylation status of specific proteins in a pathway (e.g., MAP kinases, Akt). For instance, if this compound were found to bind to a G-protein coupled receptor, researchers would then examine its effect on adenylyl cyclase activity or phospholipase C activation. Currently, there is no available data on which signal transduction pathways are modulated by this compound.

Gene Expression Profiling (e.g., Transcriptomic Studies)

To obtain a comprehensive and unbiased view of the cellular response to this compound, transcriptomic studies such as microarray analysis or RNA-sequencing would be necessary. These powerful techniques allow for the measurement of changes in the expression levels of thousands of genes simultaneously after treating cells with the compound. The resulting data would highlight which cellular processes are most affected and could point towards previously unknown mechanisms of action.

Table 3: Hypothetical Gene Expression Changes Induced by this compound

GenePathwayFold Change
Gene AInflammationData not available
Gene BCell Cycle ControlData not available
Gene CApoptosisData not available
Gene DOxidative Stress ResponseData not available
Gene EMetabolismData not available
This table is for illustrative purposes only. No actual data is available.

Protein Expression and Post-Translational Modification Analysis

No studies were found that investigated the effects of this compound on the expression levels of specific proteins or its involvement in post-translational modifications. Research in this area would typically involve techniques such as western blotting, mass spectrometry-based proteomics, or specific enzyme activity assays to determine how the compound influences cellular protein landscapes and their functional states. The absence of such data prevents any detailed discussion on this topic.

Structure-Mechanism Relationships

Information regarding the structure-mechanism relationships of this compound is not available. This type of analysis would require comparative studies of structurally related molecules to determine which chemical features of the compound are critical for its biological activity. For instance, the roles of the ethoxy group, the benzyl (B1604629) ring, and the aminophenol core in target binding and subsequent biological effects have not been elucidated. Without experimental data, any discussion on how the specific arrangement of functional groups in this compound dictates its biological function would be purely speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 4-[(4-ethoxybenzyl)amino]phenol can be finely tuned by strategic modifications at three key positions: the ethoxybenzyl moiety, the phenolic ring, and the amino bridge.

The 4-ethoxybenzyl group plays a critical role in the molecule's interaction with its biological targets. The ethoxy group, in particular, is a key determinant of both potency and pharmacokinetic properties.

Alterations to the alkoxy chain can have significant consequences. For instance, in related p-aminophenol derivatives, the length and nature of the alkyl chain in the ether linkage can impact efficacy and side effect profiles. It has been observed that etherification of the phenolic function with an ethyl group may result in derivatives with fewer side effects compared to those with methyl or propyl groups. pharmacy180.com This suggests that the ethoxy group in this compound might offer a favorable balance of lipophilicity and metabolic stability.

Furthermore, the position of the alkoxy group on the benzyl (B1604629) ring is crucial. The para-substitution pattern, as seen in the target compound, is often optimal for activity in related series of N-benzyl-aminophenols. Moving the ethoxy group to the meta or ortho positions would likely alter the molecule's conformation and its ability to fit into a specific binding pocket, potentially leading to a decrease in potency.

Introduction of other substituents on the benzyl ring could also modulate activity. For example, the addition of small, electron-withdrawing groups like halogens or electron-donating groups could influence the electronic properties of the ring and its interactions with target residues.

Table 1: Postulated Effects of Modifications to the Ethoxybenzyl Moiety

ModificationPotential Impact on Activity/PropertiesRationale based on Analogous Compounds
Varying the Alkoxy Chain LengthCould alter potency and side effect profile.In p-aminophenol derivatives, ethyl ethers are sometimes associated with a better safety profile than methyl or propyl ethers. pharmacy180.com
Isomeric Position of the Ethoxy GroupLikely to decrease potency if moved from the para position.The specific geometry conferred by para-substitution is often critical for optimal binding.
Additional Ring SubstituentsCould fine-tune electronic and steric interactions.Halogenation or other substitutions on aromatic rings are common strategies to enhance binding affinity and selectivity. mdpi.com

The phenolic hydroxyl group is a key functional group, likely involved in hydrogen bonding with the biological target. Its acidity and hydrogen-bonding capacity can be modulated by the introduction of substituents on the phenolic ring.

Adding electron-withdrawing groups, such as halogens or nitro groups, ortho or meta to the hydroxyl group would increase its acidity. This could either enhance or diminish binding, depending on the specific nature of the target's active site. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, would decrease the acidity of the phenol (B47542).

N-alkylation or N-acylation would significantly alter the properties of the amino group. For instance, N-methylation could, in some contexts, enhance potency by providing additional van der Waals interactions or by altering the molecule's acid-base properties. In other p-aminophenol derivatives, substituents on the nitrogen atom that decrease its basicity can also reduce activity, unless the substituent is metabolically labile. pharmacy180.com

Replacing the secondary amine with an amide, as seen in compounds like N-(4-hydroxyphenyl)retinamide (4-HPR), can lead to a different pharmacological profile. nih.gov While the 4-aminophenol (B1666318) moiety is often key for activity, the nature of the linker is also a determinant of the mechanism of action. nih.gov

Identification of Key Pharmacophoric Elements for Desired Activities

Based on the structure of this compound and SAR principles from related compounds, a hypothetical pharmacophore can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect.

The key pharmacophoric elements for a potential biological target are likely to include:

A hydrogen bond donor: The phenolic hydroxyl group is a prime candidate for a critical hydrogen bond donor interaction.

A hydrogen bond donor/acceptor: The secondary amine bridge can act as both a hydrogen bond donor and acceptor.

A hydrophobic aromatic region: The phenolic ring provides a hydrophobic surface for van der Waals or pi-stacking interactions.

A second hydrophobic/aromatic region: The ethoxybenzyl moiety serves as another significant hydrophobic region, with the ethoxy group contributing to specific hydrophobic interactions.

A defined spatial arrangement: The relative orientation of these features, dictated by the amino bridge and the substitution patterns on the aromatic rings, is crucial for fitting into a specific binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like the derivatives of this compound, QSAR could be a powerful tool for predicting the activity of untested analogs and for guiding the design of more potent and selective molecules.

A QSAR study on this scaffold would typically involve:

Data Set Generation: Synthesizing and testing a series of analogs with systematic variations at the ethoxybenzyl moiety, the phenolic ring, and the amino bridge to generate a dataset of structures and their corresponding biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters.

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Such a validated QSAR model could then be used to predict the potency of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Despite a comprehensive search, there is currently a lack of publicly available scientific literature and research data specifically detailing the computational chemistry and molecular modeling of this compound. As a result, it is not possible to provide a detailed article on its quantum chemical calculations, molecular docking simulations, or molecular dynamics simulations based on existing research findings.

Computational studies, including Density Functional Theory (DFT), electrostatic potential surface analysis, molecular docking, and molecular dynamics, are powerful tools for understanding the electronic structure, reactivity, and biological interactions of molecules. However, without specific studies performed on this compound, any discussion on these topics would be speculative and not based on the rigorous, data-driven analysis required for a scientific article.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific computational and molecular modeling characteristics of this particular compound.

Computational Chemistry and Molecular Modeling in the Study of 4 4 Ethoxybenzyl Amino Phenol

Virtual Screening and Ligand-Based Drug Design Applications

The chemical scaffold of 4-[(4-ethoxybenzyl)amino]phenol, characterized by a substituted aminophenol moiety, presents a valuable starting point for computational drug discovery efforts. While specific virtual screening or ligand-based drug design studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural features are amenable to a variety of in silico techniques. These methods are instrumental in identifying novel bioactive molecules and optimizing lead compounds. The application of these computational strategies to analogues and derivatives of 4-aminophenol (B1666318) provides a strong basis for understanding how this compound could be effectively utilized in modern drug design.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is a powerful approach when the three-dimensional structure of the target is unknown nih.govresearchgate.net. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, a QSAR model could be developed by synthesizing a library of derivatives with modifications at various positions, such as substitutions on the phenolic ring or alterations to the ethoxy group. The biological activity of these compounds would then be determined, and a model would be built to correlate this activity with calculated molecular descriptors.

Key molecular descriptors that would be relevant for QSAR analysis of this compound and its analogs include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For phenolic compounds, these descriptors are crucial as they can relate to mechanisms of action like radical scavenging rsc.org.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for fitting into a receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by logP, which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

A hypothetical QSAR study on a series of 4-[(substituted-benzyl)amino]phenol derivatives might yield a model that could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

CompoundR-group on Benzyl (B1604629) RingLogPHOMO (eV)LUMO (eV)Predicted Activity (IC50, µM)
This compound 4-ethoxy3.5-5.2-0.85.2
Derivative 14-methoxy3.1-5.1-0.76.8
Derivative 24-chloro4.0-5.5-1.13.1
Derivative 34-nitro3.2-6.0-1.51.5
Derivative 43,4-dichloro4.8-5.7-1.32.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling

Pharmacophore modeling is another key ligand-based approach that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for a series of active compounds containing the this compound scaffold would typically include features such as:

Hydrogen Bond Donors (e.g., the phenolic hydroxyl group and the secondary amine)

Hydrogen Bond Acceptors (e.g., the oxygen of the ethoxy group and the nitrogen of the amine)

Aromatic Rings

Hydrophobic Centers

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required features in the correct spatial orientation. These "hits" can then be acquired or synthesized and subjected to biological testing. For instance, a pharmacophore-based virtual screening could identify new chemical scaffolds that mimic the binding mode of this compound derivatives but have different core structures, a process known as scaffold hopping.

Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target nih.govrsc.org. This can be done using either ligand-based or structure-based methods. In the context of this compound, a ligand-based virtual screening campaign could utilize a validated pharmacophore model or a 2D similarity search based on its chemical fingerprint.

In a hypothetical scenario where this compound is a known inhibitor of a particular enzyme, a virtual screening workflow could be employed to find other potential inhibitors.

Table 2: Illustrative Virtual Screening Workflow and Results

StepDescriptionOutcome
1. Library PreparationA large chemical database (e.g., ZINC, ChEMBL) is prepared for screening.A library of >1 million compounds ready for screening.
2. Ligand-Based ScreeningA pharmacophore model based on the active conformation of this compound is used to filter the library.A subset of ~10,000 compounds matching the pharmacophore.
3. ADMET FilteringThe filtered compounds are assessed for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.A further reduced set of ~1,000 compounds with predicted drug-like properties.
4. Docking (if target structure is known)The remaining compounds are docked into the binding site of the target protein to predict binding affinity and pose.Top 100 ranked compounds based on docking score.
5. Hit SelectionThe top-ranked compounds are visually inspected and selected for biological evaluation.A final selection of 10-20 diverse compounds for in vitro testing.

Note: The data in this table is hypothetical and for illustrative purposes only.

Medicinal Chemistry Perspectives and Future Directions

Optimization Strategies for Lead Compounds Derived from 4-[(4-Ethoxybenzyl)amino]phenol

Assuming this compound was identified as a hit or lead compound, several optimization strategies could be employed to improve its pharmacological profile. A primary approach would involve systematic Structure-Activity Relationship (SAR) studies. Key modifications could include:

Modification of the Ethoxy Group: The ethoxy moiety on the benzyl (B1604629) ring could be altered to explore the impact of alkyl chain length, branching, or replacement with other substituents (e.g., methoxy (B1213986), propoxy, or cyclic ethers) on target binding and metabolic stability.

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, nitro groups, or cyano groups) at different positions of the benzyl ring could modulate electronic properties and steric interactions, potentially enhancing potency and selectivity.

Modification of the Aminophenol Moiety: The phenolic hydroxyl and the secondary amine are key functional groups that can participate in hydrogen bonding. Esterification or etherification of the phenol (B47542), and acylation or alkylation of the amine, would help to probe the importance of these groups for biological activity. For instance, research on related 4-aminophenol (B1666318) derivatives has shown that modifications at the amine and phenol positions can significantly impact their biological effects. nih.govnih.gov

Design of Novel Analogs with Enhanced Activity or Selectivity

Building on the lead optimization strategies, the design of novel analogs would aim to fine-tune the compound's properties. This could involve:

Scaffold Hopping: Replacing the aminophenol or benzyl ring with other bioisosteric scaffolds could lead to novel chemical series with improved properties. For example, replacing the phenol ring with a bioisostere might alter the compound's pharmacokinetic profile.

Conformational Restriction: Introducing cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation, potentially increasing affinity for the target.

Introduction of Pharmacophoric Features: Based on the target, specific pharmacophoric elements from known ligands could be incorporated into the this compound scaffold. For example, if targeting a kinase, incorporating a hinge-binding motif could be a rational design strategy.

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a compound to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and CNS disorders. nih.govresearchgate.net If this compound or its derivatives show activity against a primary target, it would be valuable to screen them against a panel of related and unrelated targets to identify potential polypharmacological effects. This could uncover new therapeutic applications or explain off-target effects. A multi-target approach could involve intentionally designing analogs that modulate two or more targets relevant to a specific disease pathway, potentially leading to synergistic therapeutic effects and reduced chances of drug resistance.

Potential for Development as Chemical Probes or Research Tools

A well-characterized derivative of this compound with high potency and selectivity for a specific biological target could be developed into a chemical probe. Such a tool would be invaluable for studying the biological function of its target protein in cellular and in vivo models. To be a good chemical probe, the compound should ideally have:

High potency (typically sub-micromolar).

High selectivity against other related proteins.

A known mechanism of action.

Availability of a structurally similar but inactive control compound.

The development of such probes would facilitate target validation and the elucidation of complex biological pathways.

Unaddressed Research Questions and Emerging Areas in this compound Research

The entire field of this compound research is, in essence, an unaddressed area. The primary research question is to first determine if this compound possesses any significant biological activity. Initial high-throughput screening against a diverse range of biological targets would be a crucial first step.

Emerging areas for potential investigation could include:

Antiproliferative and Anti-cancer Activity: Given that many 4-aminophenol derivatives have shown promise as anti-cancer agents, exploring the activity of this compound against various cancer cell lines would be a logical starting point. nih.govnih.gov

Neuroprotective Effects: The structural similarity to some known antioxidants and enzyme inhibitors suggests that it could be investigated for activity in models of neurodegenerative diseases.

Anti-inflammatory Properties: The 4-aminophenol scaffold is present in paracetamol, a widely used analgesic and antipyretic. nih.gov Investigating the anti-inflammatory and analgesic potential of this compound is another plausible research direction.

Q & A

Q. What are the recommended synthetic routes for 4-[(4-ethoxybenzyl)amino]phenol, and how can its purity be validated?

The compound can be synthesized via condensation of 4-aminophenol with 4-ethoxybenzaldehyde in ethanol under reflux conditions. Post-synthesis purification involves recrystallization using ethanol or methanol. Purity validation employs techniques such as:

  • HPLC to assess chromatographic homogeneity.
  • 1H/13C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 6.7–7.3 ppm and ethoxy group resonance at δ 1.3–1.4 ppm).
  • FT-IR to verify N–H stretching (3200–3400 cm⁻¹) and C–O–C ether linkages (1250 cm⁻¹) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Contradictions in NMR or IR data may arise from solvent polarity effects or tautomeric equilibria. Methodological approaches include:

  • Conducting variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).
  • Comparing experimental IR spectra with computational simulations (DFT/B3LYP) to assign vibrational modes accurately .

Q. What solvent systems are optimal for studying its stability and reactivity?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation via hydrolysis. Stability studies should use:

  • UV-Vis spectroscopy to monitor time-dependent absorbance changes.
  • Mass spectrometry to identify degradation byproducts (e.g., oxidation of the phenol group to quinone derivatives) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Single-crystal X-ray diffraction reveals:

  • Intermolecular hydrogen bonds (O–H···N, C–H···O) between the phenol hydroxyl and amine groups, stabilizing the lattice.
  • π-π stacking of aromatic rings (3.5–4.0 Å spacing), contributing to thermal stability (TGA data shows decomposition >200°C). These interactions can be perturbed by substituting the ethoxy group, altering solubility and melting points .

Q. What computational methods are suitable for predicting its bioactivity and electronic properties?

Advanced strategies include:

  • Molecular docking to assess interactions with biological targets (e.g., enzymes with hydrophobic active sites).
  • DFT calculations to map frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating potential redox activity.
  • QSAR models to correlate substituent effects (e.g., ethoxy vs. methoxy) with antimicrobial or antioxidant activity .

Q. How can researchers address challenges in characterizing its reactive intermediates?

Reactive intermediates (e.g., Schiff base tautomers or radical species) require:

  • Trapping experiments using agents like N-acetylcysteine (NAC) to stabilize transient species for LC-MS analysis.
  • EPR spectroscopy to detect paramagnetic intermediates under oxidative conditions .

Q. What role does the ethoxy substituent play in modulating its pharmacological potential?

The ethoxy group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models. Comparative studies with methoxy analogs show:

  • Higher metabolic stability due to reduced cytochrome P450-mediated O-dealkylation.
  • Improved binding affinity to serotonin receptors (e.g., 5-HT2A) in molecular dynamics simulations .

Methodological Notes

  • Structural Analysis : Always cross-validate crystallographic data (e.g., CCDC entries) with spectroscopic results to address disorder or polymorphism .
  • Data Reproducibility : Use standardized reaction conditions (e.g., inert atmosphere for oxidation-prone intermediates) .
  • Ethical Compliance : Adhere to guidelines for handling bioactive derivatives, especially in in vitro toxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.